2-Amino-2-(5-fluoropyridin-3-yl)ethanol
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Overview
Description
2-Amino-2-(5-fluoropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both an amino group and a hydroxyl group. The presence of the fluorine atom on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoropyridine, which is commercially available or can be synthesized through various fluorination reactions.
Amination: The introduction of the amino group is achieved through nucleophilic substitution reactions. Common reagents include ammonia or primary amines.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions. Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the amination and hydroxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines with different degrees of substitution.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols, amines, or halides are used in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-2-(5-fluoropyridin-3-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-chloropyridin-3-yl)ethanol: Contains a chlorine atom instead of fluorine.
2-Amino-2-(5-bromopyridin-3-yl)ethanol: Contains a bromine atom instead of fluorine.
2-Amino-2-(5-iodopyridin-3-yl)ethanol: Contains an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 2-Amino-2-(5-fluoropyridin-3-yl)ethanol lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine is highly electronegative, influencing the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-amino-2-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChI Key |
JTFJNWJSUFENLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(CO)N |
Origin of Product |
United States |
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